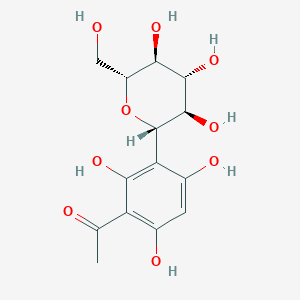
1-(3-I(2)-D-Glucopyranosyl-2,4,6-trihydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-beta-D-glucopyranosyl-1,3,5-benzenetriol is a complex organic compound that features a glucopyranosyl group attached to a benzenetriol core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-beta-D-glucopyranosyl-1,3,5-benzenetriol typically involves multiple steps, starting with the preparation of the glucopyranosyl donor and the benzenetriol acceptor. One common method involves the use of glycosylation reactions, where a glucopyranosyl donor, such as alpha-D-glucopyranosyl bromide, reacts with a benzenetriol derivative under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, which offers higher specificity and yield compared to traditional chemical synthesis. Enzymatic methods utilize glycosyltransferases to catalyze the transfer of the glucopyranosyl group to the benzenetriol core, resulting in a more efficient and environmentally friendly production process .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-beta-D-glucopyranosyl-1,3,5-benzenetriol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzenetriol core can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Acetyl-4-beta-D-glucopyranosyl-1,3,5-benzenetriol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-Acetyl-4-beta-D-glucopyranosyl-1,3,5-benzenetriol involves its interaction with specific molecular targets and pathways. The glucopyranosyl group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological molecules. The benzenetriol core can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Apigenin 7-O-(2,4-di-O-acetyl)-alpha-L-rhamnopyranosyl-(1→6)-beta-D-glucopyranoside: A flavonoid glycoside with similar glycosylation patterns.
Luteolin 7-O-(6’'-caffeoyl)-beta-D-glucopyranosyl-(1→6)-beta-D-glucopyranoside: Another glycosylated flavonoid with comparable structural features.
Uniqueness
2-Acetyl-4-beta-D-glucopyranosyl-1,3,5-benzenetriol is unique due to its specific combination of a glucopyranosyl group and a benzenetriol core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88885-07-8 |
|---|---|
Molecular Formula |
C14H18O9 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]ethanone |
InChI |
InChI=1S/C14H18O9/c1-4(16)8-5(17)2-6(18)9(11(8)20)14-13(22)12(21)10(19)7(3-15)23-14/h2,7,10,12-15,17-22H,3H2,1H3/t7-,10-,12+,13-,14+/m1/s1 |
InChI Key |
IWMUXTZLTOTAQO-MMKBDJJOSA-N |
Isomeric SMILES |
CC(=O)C1=C(C=C(C(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1O)C2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















